2-Chloro-4-(trifluoromethyl)benzyl alcohol
Overview
Description
“2-Chloro-4-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 56456-51-0. It has a molecular weight of 210.58 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6ClF3O/c9-7-3-6 (8 (10,11)12)2-1-5 (7)4-13/h1-3,13H,4H2 .Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature .Scientific Research Applications
Photocatalytic Oxidation
The photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-(trifluoromethyl)benzyl alcohol, into corresponding aldehydes has shown high conversion and selectivity on a TiO2 photocatalyst under an O2 atmosphere. This process is effective under both UV-light and visible light irradiation, attributed to a characteristic surface complex formed by the adsorption of the benzyl alcohol compound on the TiO2 surface. This finding highlights the potential of 2-Chloro-4-(trifluoromethyl)benzyl alcohol in photocatalytic applications for producing aldehydes from alcohol derivatives (Higashimoto et al., 2009).
Benzylation of Alcohols
This compound has been involved in the synthesis and reactivity studies of stable, neutral organic salts that convert alcohols into benzyl ethers upon warming. This method allows for the benzylation of a wide range of alcohols with good to excellent yield, showcasing the versatility of this compound in synthetic chemistry (Poon & Dudley, 2006).
Antibacterial and Antifungal Properties
Studies have demonstrated that certain substituted benzyl alcohols, including those with chloro and trifluoromethyl groups, possess significant antibacterial and antifungal properties. Although this compound specifically was not the focus, this suggests potential for research into its antibacterial and antifungal applications (Carter et al., 1958).
Catalyzed Benzylation Reactions
The use of this compound in catalyzed benzylation reactions has been explored, demonstrating its utility in secondary benzylation of various nucleophiles. This showcases the chemical's role in facilitating reactions that introduce benzyl groups into different substrates, offering a pathway for diverse synthetic applications (Noji et al., 2003).
Reduction to Alkanes
Direct reduction of alcohols, including this compound, to alkanes using chlorodiphenylsilane in the presence of a catalytic amount of indium trichloride has been described. This process is highly chemoselective, effectively reducing benzylic alcohols to the corresponding alkanes and highlighting a method for the synthesis of alkanes from benzyl alcohol derivatives (Yasuda et al., 2001).
Safety and Hazards
The safety data sheet for “2-Chloro-4-(trifluoromethyl)benzyl alcohol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is used as a pharmaceutical intermediate , suggesting it may be involved in the synthesis or modification of active pharmaceutical ingredients.
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . This suggests that 2-Chloro-4-(trifluoromethyl)benzyl alcohol may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that benzylic compounds can participate in various organic reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Its physicochemical properties suggest it has high gi absorption and is bbb permeant . These properties could impact its bioavailability and distribution within the body.
Result of Action
As a pharmaceutical intermediate , its effects would largely depend on the specific pharmaceutical compound it is used to synthesize or modify.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound is solid at ambient temperature , which could influence its stability and handling.
Properties
IUPAC Name |
[2-chloro-4-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZPPTCATYZORA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654246 | |
Record name | [2-Chloro-4-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56456-51-0 | |
Record name | 2-Chloro-4-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56456-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Chloro-4-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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